molecular formula C14H21NO B7773155 N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine

N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine

Cat. No. B7773155
M. Wt: 219.32 g/mol
InChI Key: MSWLMOCCTHCSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Transformations and Synthesis : One study describes the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine through chemical transformations, showcasing its utility in organic synthesis (Arutyunyan et al., 2012).

  • Molecular Probes : In another research, a labeled form of N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779) was produced for use as a molecular probe (Konno et al., 2009).

  • Antimicrobial and Anticoccidial Activity : Research on pyran derivatives has shown potential antimicrobial and anticoccidial activities, indicating possible applications in pharmaceuticals (Georgiadis, 1976).

  • Reactions with Amines : A study on the reactions of some pyranylidene esters with amines, including pyran derivatives, provides insights into their reactivity and potential applications in synthesizing novel compounds (Allan & Reynolds, 1971).

  • Antibacterial Activity : Another study investigates the antibacterial activity of certain oxalates derived from pyran-4-yl amines, underscoring the potential of these compounds in antibacterial applications (Арутюнян et al., 2015).

  • Synthesis of Novel Compounds : Research on the synthesis of pyrano[3,4-c]pyridines from pyran derivatives highlights their use in creating new chemical entities with potential applications in drug discovery (Sirakanyan et al., 2021).

  • Selective Dual Serotonin/Noradrenaline Reuptake Inhibitors : A specific study describes the development of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors, suggesting therapeutic potential in neuropsychiatric disorders (Fish et al., 2007).

properties

IUPAC Name

N-benzyl-2,2-dimethyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2)10-13(8-9-16-14)15-11-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWLMOCCTHCSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.